LP-284

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

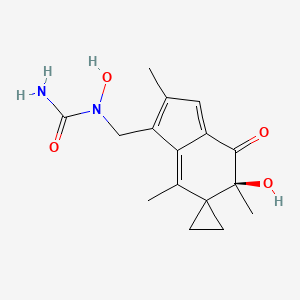

2412580-47-1 |

|---|---|

分子式 |

C16H20N2O4 |

分子量 |

304.34 g/mol |

IUPAC名 |

1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea |

InChI |

InChI=1S/C16H20N2O4/c1-8-6-10-12(11(8)7-18(22)14(17)20)9(2)16(4-5-16)15(3,21)13(10)19/h6,21-22H,4-5,7H2,1-3H3,(H2,17,20)/t15-/m1/s1 |

InChIキー |

VWMPVAZEBAKLFR-OAHLLOKOSA-N |

異性体SMILES |

CC1=C(C2=C(C3(CC3)[C@](C(=O)C2=C1)(C)O)C)CN(C(=O)N)O |

正規SMILES |

CC1=C(C2=C(C3(CC3)C(C(=O)C2=C1)(C)O)C)CN(C(=O)N)O |

製品の起源 |

United States |

Foundational & Exploratory

LP-284: A Technical Guide to its Mechanism of Action in DNA Repair Deficient Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP-284 is a novel, next-generation acylfulvene, a class of DNA-damaging agents, demonstrating significant preclinical and emerging clinical promise in the treatment of various hematological malignancies, particularly those with inherent deficiencies in DNA Damage Repair (DDR) pathways. This technical guide provides an in-depth overview of the core mechanism of action of this compound, focusing on its synthetic lethal relationship with DDR-deficient cancer cells. The information presented herein is curated for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

This compound's therapeutic potential is rooted in its ability to induce complex DNA damage, which is irreparable in cancer cells that have lost key DNA repair functionalities. This targeted approach offers a promising new avenue for treating relapsed or refractory cancers, especially in the context of acquired resistance to standard-of-care therapies.

Core Mechanism of Action: Synthetic Lethality in DDR-Deficient Cells

The primary mechanism of action of this compound is the induction of DNA double-strand breaks (DSBs), one of the most cytotoxic forms of DNA damage.[1][2] In healthy cells, these breaks are efficiently repaired by a network of DDR pathways, principally Homologous Recombination (HR) and the Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathway. However, many cancers, particularly B-cell lymphomas, harbor mutations in key DDR genes, rendering them vulnerable to agents that cause extensive DNA damage.[2][3]

This compound exploits this vulnerability through a concept known as synthetic lethality. This occurs when the combination of two non-lethal genetic defects—in this case, a deficiency in a DDR pathway in the cancer cell and the DNA damage induced by this compound—results in cell death.[4]

A key feature of this compound is its activity is independent of the enzyme prostaglandin reductase 1 (PTGR1), which is required for the activation of its parent compound, LP-184.[4] This is a significant advantage in treating hematological cancers, which often have low PTGR1 expression.[2]

Signaling Pathway of this compound Action

The following diagram illustrates the proposed signaling pathway of this compound in both DNA repair-proficient and -deficient cells.

Caption: this compound induces DSBs, activating ATM/ATR and leading to either repair and survival or apoptosis.

Quantitative Data on this compound Efficacy

The following tables summarize the in vitro and in vivo efficacy of this compound across various cancer cell lines and xenograft models.

Table 1: In Vitro Cytotoxicity of this compound in Hematological Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (nM) | Notes |

| JeKo-1 | Mantle Cell Lymphoma (MCL) | 342 (average for MCL lines) | Resistant to ibrutinib and bortezomib |

| SU-DHL-10 | Double-Hit Lymphoma (DHL) | 613 (average for DHL/THL lines) | - |

| OCI-LY1 | B-cell non-Hodgkin lymphoma (B-NHL) | Not specified, but sensitive | MYC/BCL2 dual-translocated |

| HAP1 | Leukemia | 850 | Used for mechanistic studies |

| RPMI8226 | Multiple Myeloma | Not specified, but sensitive | Used for TC-NER inhibition studies |

| CHO parental | Chinese Hamster Ovary | Relatively insensitive | Wild-type DNA repair |

| CHO (ERCC1 mutant) | Chinese Hamster Ovary | ~4x more sensitive than parental | Deficient in TC-NER |

| CHO (ERCC2 mutant) | Chinese Hamster Ovary | ~4x more sensitive than parental | Deficient in TC-NER |

| CHO (ERCC6 mutant) | Chinese Hamster Ovary | ~4x more sensitive than parental | Deficient in TC-NER |

| CHO (XRCC1 mutant) | Chinese Hamster Ovary | Similar sensitivity to parental | Deficient in Base Excision Repair (BER) |

Data extracted from Zhou et al., Oncotarget, 2023.[1][2]

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment | Key Findings | Reference |

| JeKo-1 (MCL) | This compound (2 or 4 mg/kg, i.v.) | Two-fold prolongation of survival compared to vehicle. Increased efficacy over bortezomib and ibrutinib. | [1][2] |

| JeKo-1 (bortezomib/ibrutinib refractory) | This compound (4 mg/kg, i.v.) | Near-complete tumor regression. | [2] |

| OCI-LY1 (MYC/BCL2 dual-translocated) | This compound (4 mg/kg) | 99% tumor growth inhibition at day 24. | [3] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability Assays

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines.

A. CellTiter-Fluor™ Cell Viability Assay (for most lymphoma cell lines)

-

Cell Seeding: Seed 4,000-8,000 cells per well in 96-well plates.

-

Treatment: Treat cells with a serial dilution of this compound or vehicle control (DMSO) for 72 hours at 37°C with 5% CO2.

-

Reagent Preparation: Prepare the CellTiter-Fluor™ reagent according to the manufacturer's instructions (Promega, G6082).

-

Incubation: Add the reagent to each well and incubate for at least 30 minutes at 37°C.

-

Measurement: Measure fluorescence using a plate reader with an excitation wavelength of 380-400 nm and an emission wavelength of 505 nm.

-

Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

B. AlamarBlue Assay (for CHO cells)

-

Cell Seeding: Seed Chinese Hamster Ovary (CHO) cells and their isogenic mutants in 96-well plates.

-

Treatment: Treat cells with various doses of this compound or vehicle control (DMSO) for 72 hours.

-

Reagent Addition: Add AlamarBlue reagent to each well at 10% of the total volume.

-

Incubation: Incubate for 1-4 hours at 37°C.

-

Measurement: Measure fluorescence (excitation ~560 nm, emission ~590 nm) or absorbance (570 nm and 600 nm).

-

Data Analysis: Calculate the percentage of reduction of AlamarBlue to determine cell viability and calculate the IC50.

Western Blotting for DNA Damage Markers

Objective: To assess the induction of DNA damage by this compound through the detection of phosphorylated H2AX (γH2AX) and ATM.

-

Cell Treatment: Treat SU-DHL-10 and JeKo-1 cells with this compound at half their respective IC50 values for 0, 2, 6, and 24 hours.

-

Cell Lysis: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ATM (Ser1981) and phospho-H2AX (Ser139) overnight at 4°C. Use an antibody against a housekeeping protein (e.g., β-actin) as a loading control.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of this compound in a mouse model of mantle cell lymphoma.

-

Animal Model: Use NOD.SCID mice.

-

Tumor Implantation: Subcutaneously implant JeKo-1 MCL cells into the flanks of the mice.

-

Treatment Initiation: When tumors reach a predetermined size (e.g., ~100-200 mm³), randomize mice into treatment groups (n=8 per group):

-

Vehicle control (saline, i.v.)

-

This compound (2 mg/kg or 4 mg/kg, i.v.)

-

Bortezomib (1 mg/kg, i.p.)

-

Ibrutinib (50 mg/kg, p.o.)

-

-

Dosing Schedule: Administer treatments on a specified schedule (e.g., every other day for five doses).

-

Tumor Measurement: Measure tumor volume every 2-4 days using calipers.

-

Survival Analysis: Monitor mice for survival, and euthanize when tumors reach a maximum size or if mice show signs of distress.

-

Data Analysis: Plot tumor growth curves and Kaplan-Meier survival curves.

Visualizations of Workflows and Logical Relationships

Experimental Workflow for Assessing this compound Efficacy

Caption: A general workflow for the preclinical evaluation of this compound, from in vitro to in vivo studies.

Logical Relationship of Synthetic Lethality

References

- 1. CellTiter-Fluor™ Cell Viability Assay Protocol [promega.sg]

- 2. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. allevi3d.com [allevi3d.com]

- 4. Alamar Blue assay optimization to minimize drug interference and inter-assay viability - PMC [pmc.ncbi.nlm.nih.gov]

What is the chemical structure of LP-284 acylfulvene

For Researchers, Scientists, and Drug Development Professionals

Introduction

LP-284 is a novel, next-generation acylfulvene, a class of semi-synthetic cytotoxic agents derived from the natural product illudin S, which is found in the jack-o'-lantern mushroom (Omphalotus olearius).[1] Acylfulvenes are known for their potent antitumor activity, which is primarily mediated through the alkylation of DNA.[1] this compound is specifically designed to exert a synthetically lethal mechanism of action in cancer cells with deficiencies in their DNA damage repair (DDR) pathways.[2][3] This document provides a comprehensive technical overview of the chemical properties, mechanism of action, preclinical efficacy, and experimental protocols associated with this compound.

Chemical Structure and Properties

This compound is the positive enantiomer of another acylfulvene compound, LP-184.[4] A key differentiating feature of this compound is that its antitumor activity is independent of the expression of prostaglandin reductase 1 (PTGR1), an enzyme required for the bioactivation of some other acylfulvenes like irofulven and LP-184.[4][5] This characteristic broadens the potential therapeutic applicability of this compound to cancers with low or absent PTGR1 expression, such as many hematological malignancies.[4]

Chemical Name (IUPAC): 1-hydroxy-1-[[(5'S)-5'-hydroxy-2',5',7'-trimethyl-4'-oxospiro[cyclopropane-1,6'-indene]-1'-yl]methyl]urea[6]

Canonical SMILES: CC1=CC2=C(C(=O)C(C(C1)CN(C(=O)N)O)(C)O)C2(C)C3CC3[6]

Chemical Formula: C₁₆H₂₀N₂O₄[7]

Molecular Weight: 304.34 g/mol [7]

CAS Number: 2412580-47-1[7]

Below is a two-dimensional representation of the chemical structure of this compound.

Mechanism of Action

This compound is a potent DNA alkylating agent that induces double-stranded DNA breaks (DSBs).[7][8] Its cytotoxic effects are particularly pronounced in cancer cells with deficiencies in specific DNA damage repair pathways, most notably the Transcription-Coupled Nucleotide Excision Repair (TC-NER) and Homologous Recombination (HR) pathways.

The proposed mechanism of action involves the following key steps:

-

DNA Adduct Formation: this compound alkylates DNA, forming adducts that distort the DNA helix.

-

Induction of Double-Strand Breaks: The resulting DNA lesions lead to the formation of DSBs.[8]

-

Synthetic Lethality in DDR-Deficient Cells:

-

TC-NER Deficiency: In cells with a deficient TC-NER pathway, the DNA lesions created by this compound are not efficiently repaired, leading to stalled transcription complexes and subsequent apoptosis.

-

Homologous Recombination Deficiency (HRD): Cells with HRD, for instance due to mutations in genes like ATM, are unable to effectively repair the DSBs induced by this compound, resulting in genomic instability and cell death.[5]

-

This targeted approach allows this compound to selectively eliminate cancer cells with specific genetic vulnerabilities while potentially sparing healthy cells with intact DDR pathways.

Caption: Signaling pathway of this compound's mechanism of action.

Preclinical Efficacy

This compound has demonstrated potent antitumor activity in a range of preclinical models, particularly in non-Hodgkin's lymphomas (NHL), including mantle cell lymphoma (MCL) and diffuse large B-cell lymphoma (DLBCL).[4]

In Vitro Activity

This compound exhibits nanomolar potency across a panel of hematological cancer cell lines. Notably, its efficacy is maintained in cell lines resistant to standard-of-care agents like ibrutinib and bortezomib.[5]

| Cell Line | Cancer Type | IC50 (nM) | Notes |

| MINO | Mantle Cell Lymphoma | 88 | Bortezomib-resistant |

| MAVER1 | Mantle Cell Lymphoma | 193 | Ibrutinib and Venetoclax-resistant |

| JeKo-1 | Mantle Cell Lymphoma | N/A | Used in xenograft models |

| SU-DHL-10 | Diffuse Large B-Cell Lymphoma | N/A | Used in mechanistic studies |

Data compiled from multiple sources.[4]

In Vivo Activity

In vivo studies using xenograft models have corroborated the potent antitumor effects of this compound.

| Animal Model | Tumor Type | Treatment | Key Findings |

| JeKo-1 Xenograft | Mantle Cell Lymphoma | This compound (2 mg/kg or 4 mg/kg, i.v.) | Prolonged survival by two-fold compared to control; increased efficacy over bortezomib and ibrutinib.[4] |

| JeKo-1 Xenograft (refractory) | Mantle Cell Lymphoma | This compound (4 mg/kg, i.v.) | Rapidly decreased tumor volumes in tumors refractory to bortezomib and ibrutinib.[4] |

Experimental Protocols

Cell Viability Assays

-

Cell Lines: A panel of non-Hodgkin's lymphoma cell lines, including JeKo-1, MINO, and MAVER1.

-

Method: Cells are treated with varying concentrations of this compound for 72 hours. Cell viability is assessed using assays such as Alamar Blue.

-

Data Analysis: IC50 values are calculated from dose-response curves.

Western Blotting for DNA Damage Markers

-

Objective: To detect markers of DNA damage and repair pathway activation.

-

Procedure:

-

Cells (e.g., SU-DHL-10 and JeKo-1) are treated with this compound at half their IC50 concentration for various time points (e.g., 0, 2, 6, and 24 hours).

-

Cell lysates are prepared and proteins separated by SDS-PAGE.

-

Proteins are transferred to a membrane and probed with antibodies against phosphorylated H2AX and ATM.

-

In Vivo Xenograft Studies

-

Animal Model: Immunodeficient mice (e.g., nude mice).

-

Tumor Implantation: JeKo-1 MCL cells are implanted subcutaneously.

-

Treatment Regimen:

-

Once tumors reach a specified volume, mice are randomized into treatment groups.

-

This compound is administered intravenously (i.v.) at doses of 2 mg/kg or 4 mg/kg, typically every other day for a set number of cycles.[4]

-

Control groups receive vehicle (saline).

-

Comparison arms may include standard-of-care agents like bortezomib (intraperitoneal, i.p.) and ibrutinib (oral, p.o.).[4]

-

-

Efficacy Endpoints:

-

Tumor volume is measured regularly using calipers.

-

Animal body weight is monitored as an indicator of toxicity.

-

Survival is tracked over time.

-

Caption: A typical experimental workflow for the preclinical evaluation of this compound.

Conclusion

This compound is a promising new-generation acylfulvene with a distinct mechanism of action that confers potent and selective antitumor activity against hematological malignancies, particularly those with inherent deficiencies in DNA damage repair pathways. Its efficacy in preclinical models, including those resistant to current therapies, highlights its potential as a valuable addition to the therapeutic arsenal for relapsed or refractory non-Hodgkin's lymphomas. Further clinical investigation is warranted to fully elucidate its safety and efficacy in patients.

References

- 1. Addendum: this compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin’s lymphoma models and in cells deficient in DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The acylfulvene alkylating agent, LP-184, retains nanomolar potency in non-small cell lung cancer carrying otherwise therapy-refractory mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. intodna.com [intodna.com]

- 4. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Synthetic Lethality of LP-284 in Non-Hodgkin's Lymphoma: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

LP-284, a next-generation acylfulvene, demonstrates potent anti-tumor activity in non-Hodgkin's lymphoma (NHL) through a mechanism of synthetic lethality. This small molecule induces double-strand DNA breaks (DSBs), proving particularly cytotoxic to cancer cells with deficiencies in DNA damage repair (DDR) pathways, specifically transcription-coupled nucleotide excision repair (TC-NER) and homologous recombination (HR).[1][2][3] Preclinical studies have established its nanomolar potency across a range of NHL cell lines and significant efficacy in vivo, including in models resistant to standard-of-care agents.[1][2] A Phase 1 clinical trial (NCT06132503) is ongoing, and a complete metabolic response has been reported in a heavily pre-treated patient with diffuse large B-cell lymphoma (DLBCL), underscoring its clinical potential. This guide provides a comprehensive overview of the quantitative data, experimental protocols, and underlying molecular mechanisms of this compound's activity in NHL.

Introduction

Non-Hodgkin's lymphoma represents a diverse group of hematological malignancies with a significant portion of patients experiencing relapsed or refractory disease.[1][2] The principle of synthetic lethality offers a promising therapeutic strategy by targeting the specific vulnerabilities of cancer cells, such as defects in their DNA damage response (DDR) machinery. This compound is a novel investigational drug designed to exploit these deficiencies.[3][4] As an acylfulvene, this compound generates DNA lesions that are recognized and processed by the cell's repair pathways. In cancer cells with compromised DDR, these lesions lead to an accumulation of irreparable DNA damage, ultimately triggering apoptosis.[1][5] This targeted approach is anticipated to spare healthy cells with functional DDR pathways, potentially leading to a wider therapeutic index.

Quantitative Data

The anti-tumor efficacy of this compound has been quantified in both in vitro and in vivo preclinical models of non-Hodgkin's lymphoma.

In Vitro Cytotoxicity of this compound in Hematological Cancer Cell Lines

This compound exhibits potent cytotoxic activity in the nanomolar range across a panel of fifteen NHL cell lines.[1][2]

| Cell Line | Cancer Type | IC50 (nM) |

| JeKo-1 | Mantle Cell Lymphoma | <100 |

| MAVER-1 | Mantle Cell Lymphoma | <100 |

| MINO | Mantle Cell Lymphoma | <100 |

| REC-1 | Mantle Cell Lymphoma | <100 |

| Z-138 | Mantle Cell Lymphoma | <100 |

| JVM-2 | Mantle Cell Lymphoma | <200 |

| SU-DHL-4 | Diffuse Large B-cell Lymphoma | <200 |

| SU-DHL-6 | Diffuse Large B-cell Lymphoma | <200 |

| SU-DHL-10 | Double-Hit Lymphoma | <200 |

| OCI-LY1 | Double-Hit Lymphoma | <200 |

| DOHH-2 | Follicular Lymphoma | <200 |

| CA46 | Burkitt Lymphoma | <200 |

| RPMI8226 | Multiple Myeloma | <200 |

| NCI-H929 | Multiple Myeloma | <200 |

| REH | Acute Lymphocytic Leukemia | <200 |

Table 1: In Vitro Potency of this compound. IC50 values were determined after 72 hours of treatment.[1]

In Vivo Efficacy of this compound in Mantle Cell Lymphoma Xenograft Model

In a JeKo-1 mantle cell lymphoma (MCL) cell line-derived xenograft mouse model, this compound demonstrated superior tumor growth inhibition (TGI) compared to standard-of-care agents bortezomib and ibrutinib.[1][5] Furthermore, this compound was effective in treating tumors that had become refractory to bortezomib or ibrutinib.[1][2]

| Treatment Group | Dose and Schedule | Tumor Growth Inhibition (TGI) | Survival Benefit |

| Vehicle (Saline) | i.v. | - | - |

| This compound | 2 mg/kg, i.v. | 63% | >2-fold increase vs. vehicle |

| This compound | 4 mg/kg, i.v. | 113% | >2-fold increase vs. vehicle |

| Bortezomib | 1 mg/kg, i.p. | 22% | - |

| Ibrutinib | 50 mg/kg, p.o. | 8% | - |

| This compound in Bortezomib-Refractory Tumors | 4 mg/kg, i.v. | Near complete TGI | Not reported |

| This compound in Ibrutinib-Refractory Tumors | 4 mg/kg, i.v. | Near complete TGI | Not reported |

Table 2: In Vivo Efficacy of this compound in JeKo-1 Xenograft Model.[1][5]

Enhanced Sensitivity in DNA Damage Repair Deficient Cells

The synthetic lethal mechanism of this compound is highlighted by the increased sensitivity of cells with deficiencies in key DDR genes.

| Cell Line | Genotype | Fold Increase in Sensitivity to this compound |

| SU-DHL-10 | ATM Knockdown | 1.4-fold |

| CHO | ERCC1 Mutant (TC-NER deficient) | Significantly Increased |

| CHO | ERCC2 Mutant (TC-NER deficient) | Significantly Increased |

| CHO | ERCC6 Mutant (TC-NER deficient) | Significantly Increased |

Table 3: this compound Sensitivity in DDR-Deficient Cells.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Cell Viability Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in various NHL cell lines.

-

Method:

-

NHL cell lines were seeded in 96-well plates.

-

Cells were treated with a range of concentrations of this compound or vehicle control (DMSO).

-

After 72 hours of incubation, cell viability was assessed using the Alamar Blue assay.

-

Fluorescence was measured, and data were normalized to the vehicle-treated control to calculate the percentage of cell survival.

-

IC50 values were determined by plotting cell survival against the log of the drug concentration and fitting the data to a dose-response curve.[4]

-

Western Blot Analysis

-

Objective: To detect the induction of DNA damage response markers following this compound treatment.

-

Method:

-

SU-DHL-10 and JeKo-1 cells were treated with this compound at a concentration equivalent to half of their respective IC50 values.

-

Cell lysates were collected at 0, 2, 6, and 24 hours post-treatment.

-

Protein concentrations were determined, and equal amounts of protein were separated by SDS-PAGE.

-

Proteins were transferred to a PVDF membrane.

-

Membranes were blocked and then incubated with primary antibodies against phosphorylated ATM (p-ATM) and phosphorylated H2AX (γH2AX).

-

Following incubation with HRP-conjugated secondary antibodies, protein bands were visualized using a chemiluminescence detection system.[1]

-

In Vivo Xenograft Model

-

Objective: To evaluate the anti-tumor efficacy and survival benefit of this compound in a mouse model of mantle cell lymphoma.

-

Method:

-

NOD.SCID mice were subcutaneously implanted with JeKo-1 MCL cells.

-

Once tumors reached a palpable size, mice were randomized into treatment and control groups.

-

This compound was administered intravenously at doses of 2 mg/kg or 4 mg/kg. Bortezomib was administered intraperitoneally, and ibrutinib was given orally.

-

Tumor volumes were measured regularly using calipers.

-

For survival studies, mice were monitored until they met pre-defined humane endpoints.

-

For refractory tumor studies, mice were first treated with bortezomib or ibrutinib until tumors showed progressive growth, at which point treatment was switched to this compound.[1]

-

Mandatory Visualizations

Signaling Pathway of this compound Induced Synthetic Lethality

Caption: this compound induces DNA lesions leading to apoptosis in cells with deficient DDR pathways.

Experimental Workflow for In Vivo Efficacy Study

Caption: Workflow for assessing the in vivo efficacy of this compound in a xenograft model.

Conclusion

This compound represents a promising therapeutic agent for non-Hodgkin's lymphoma, particularly for patient populations with underlying deficiencies in their DNA damage repair machinery. Its potent and selective cytotoxicity, demonstrated in preclinical models, and early signs of clinical activity highlight its potential to address the unmet medical need in relapsed and refractory NHL. The synthetic lethal mechanism of action provides a strong rationale for patient stratification based on biomarker analysis, paving the way for a precision medicine approach in the treatment of these hematological malignancies. Further clinical investigation is warranted to fully elucidate the safety and efficacy profile of this compound and to identify the patient populations most likely to benefit from this targeted therapy.

References

- 1. oncotarget.com [oncotarget.com]

- 2. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Both DNA damage repair deficiency and non-Hodgkin lymphoma are the focus of this compound. [hidocdr.com]

LP-284: A Targeted Approach to Cancer Therapy Through Synthetic Lethality

An In-depth Technical Guide on the Discovery and Development of a Novel Acylfulvene Analog for Hematological Malignancies

Introduction

LP-284 is a next-generation, computationally optimized acylfulvene, a class of DNA-damaging agents, that has demonstrated significant therapeutic potential in preclinical and clinical settings for the treatment of various cancers, particularly relapsed and refractory B-cell lymphomas.[1][2] Developed by Lantern Pharma, the discovery of this compound was accelerated by the company's proprietary artificial intelligence (AI) and machine learning platform, RADR®.[2][3] This platform facilitated the identification of this compound's synthetically lethal mechanism of action, which exploits inherent DNA damage repair (DDR) deficiencies in cancer cells.[2][4] This technical guide provides a comprehensive overview of the discovery, mechanism of action, preclinical and clinical development of this compound, intended for researchers, scientists, and drug development professionals.

Mechanism of Action: Exploiting DNA Damage Repair Deficiencies

This compound exerts its potent antitumor activity by inducing DNA double-strand breaks (DSBs), a highly lethal form of DNA damage.[1][5][6] The key to its targeted efficacy lies in the concept of synthetic lethality. This compound is particularly effective in cancer cells that have pre-existing defects in their DDR pathways, specifically the Homologous Recombination (HR) and Transcription-Coupled Nucleotide Excision Repair (TC-NER) pathways.[1][5][7]

Many B-cell lymphomas exhibit such DDR deficiencies, with approximately 18% of all lymphomas carrying these defects.[1] For instance, mutations in the Ataxia-Telangiectasia Mutated (ATM) gene, a crucial component of the HR pathway, are found in 40-50% of Mantle Cell Lymphoma (MCL) patients.[1][8] In these cancer cells, the DNA damage inflicted by this compound cannot be efficiently repaired, leading to cell cycle arrest and apoptosis.[7][9] Healthy cells with intact DDR pathways are better able to repair the DNA damage, resulting in a preferential killing of malignant cells.[2]

The signaling pathway for this compound's action is initiated by its introduction into the cancer cell, leading to the formation of DNA adducts and subsequent DSBs. This triggers the activation of the DNA damage response, including the phosphorylation of H2AX (forming γ-H2AX) and ATM.[10][11] In cells with deficient HR or TC-NER pathways, the accumulation of unrepaired DSBs ultimately leads to programmed cell death.

Preclinical Development

In Vitro Studies

This compound has demonstrated potent, nanomolar-range antitumor activity across a wide panel of hematological cancer cell lines, including fifteen non-Hodgkin's lymphoma (NHL) cell lines.[1][7][12] Notably, its efficacy extends to cell lines resistant to other approved therapies such as ibrutinib and bortezomib.[13]

| Cell Line Category | Average IC50 (nM) | Reference |

| Mantle Cell Lymphoma (MCL) | 342 | [1] |

| Double Hit/Triple Hit Lymphoma (DHL/THL) | 613 | [1] |

In Vivo Studies

The in vivo efficacy of this compound has been robustly demonstrated in xenograft mouse models of B-cell lymphomas.

-

JeKo-1 Mantle Cell Lymphoma (MCL) Xenograft Model: In a model derived from the JeKo-1 cell line, which has mutated TP53 and a high HRD score, this compound treatment resulted in a near-complete response.[1][8] It showed significantly greater tumor growth inhibition compared to ibrutinib and bortezomib.[10][14] In tumors refractory to ibrutinib and bortezomib, a single cycle of this compound led to near-complete tumor regression.[14]

| Treatment Group | Dosage | Tumor Growth Inhibition (TGI) at Day 17 | Reference |

| This compound | 4 mg/kg | 113% | [14] |

| This compound | 2 mg/kg | 63% | [14] |

| Bortezomib | 1 mg/kg | 22% | [14] |

| Ibrutinib | 50 mg/kg | 8% | [14] |

-

OCILY1 Dual-Translocated Xenograft Model: In a MYC/BCL2 dual-translocated OCILY1 tumor xenograft model, this compound demonstrated a robust efficacy profile with an average of 99% tumor growth inhibition.[1][8]

Clinical Development

Based on its promising preclinical profile, a Phase 1 clinical trial (NCT06132503) was initiated to evaluate the safety, tolerability, pharmacokinetics, and preliminary clinical activity of this compound in patients with relapsed or refractory B-cell non-Hodgkin's lymphomas and other solid tumors.[2][15][16]

The trial is a dose-escalation study where this compound is administered intravenously on days 1, 8, and 15 of a 28-day cycle.[2][9] A remarkable early result from this trial was a complete metabolic response in a heavily pre-treated patient with aggressive Grade 3 non-germinal center B-cell diffuse large B-cell lymphoma (DLBCL).[2][14] This patient had previously failed multiple lines of therapy, including standard chemotherapy, CAR-T cell therapy, and bispecific antibody therapy.[2] The complete response was observed after just two cycles of this compound treatment.[2]

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of this compound on cancer cell lines.

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (e.g., DMSO in medium). Incubate for a specified period (e.g., 72 hours).[1]

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The intensity of the purple color is proportional to the number of viable cells.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of this compound that inhibits cell growth by 50%.

In Vivo Xenograft Study

This protocol outlines the general procedure for evaluating the in vivo efficacy of this compound in a mouse xenograft model.

-

Cell Line Preparation: Culture the desired cancer cell line (e.g., JeKo-1) under standard conditions. Harvest cells during the exponential growth phase.

-

Animal Model: Use immunocompromised mice (e.g., athymic nude or SCID mice).

-

Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1 x 10^7 cells in a mixture of media and Matrigel) into the flank of each mouse.[17]

-

Tumor Growth Monitoring: Allow tumors to establish and grow to a palpable size. Monitor tumor volume regularly using calipers (Volume = 0.5 x Length x Width^2).[14]

-

Treatment Administration: Once tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer this compound (e.g., 2 mg/kg or 4 mg/kg, intravenously) and vehicle control according to the specified dosing schedule.[14]

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. At the end of the study, calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.[14]

Western Blot for Phosphorylated H2AX (γ-H2AX) and ATM

This protocol is used to detect the induction of DNA damage and the activation of the DDR pathway.

-

Cell Treatment and Lysis: Treat cancer cells with this compound at a specified concentration (e.g., ½ IC50) for various time points (e.g., 0, 2, 6, 24 hours).[18] Harvest and lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated H2AX (γ-H2AX) and phosphorylated ATM. Use an antibody for a housekeeping protein (e.g., α-Tubulin) as a loading control.[19]

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the results using an imaging system. The intensity of the bands corresponding to γ-H2AX and p-ATM indicates the level of DNA damage and DDR activation.

SensiTive Recognition of Individual DNA Ends (STRIDE) Assay

The STRIDE assay is a highly sensitive method for the direct in situ detection of DNA double-strand breaks.

-

Cell Preparation: Treat cells with this compound, then fix and permeabilize them on a microscope slide.

-

DNA End Labeling: Use terminal deoxynucleotidyl transferase (TdT) to incorporate a labeled deoxynucleotide analog (e.g., BrdU) at the 3'-OH ends of the DNA breaks.[20]

-

Antibody Recognition: Incubate the cells with a primary antibody that specifically recognizes the incorporated nucleotide analog.

-

Signal Amplification: Employ a secondary antibody conjugated to an oligonucleotide and a rolling circle amplification (RCA) reaction to generate a highly amplified, localized signal at the site of each DNA break.[21]

-

Fluorescence Detection: Hybridize fluorescently labeled oligonucleotides to the amplified DNA and visualize the distinct foci, representing individual DSBs, using fluorescence microscopy.[13][22]

Conclusion

This compound represents a promising advancement in the targeted therapy of hematological malignancies, particularly for patients with relapsed or refractory disease. Its development, guided by artificial intelligence, highlights the power of computational approaches in modern drug discovery. The synthetically lethal mechanism of action, which specifically targets cancer cells with DDR deficiencies, provides a strong rationale for its clinical efficacy and favorable therapeutic window. The compelling preclinical data, coupled with the remarkable complete response observed in a heavily pre-treated patient in the ongoing Phase 1 clinical trial, underscores the potential of this compound to address a significant unmet medical need in oncology. Further clinical investigation is warranted to fully elucidate the therapeutic benefits of this compound across a broader range of cancers with DDR defects.

References

- 1. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 2.10. In Vivo Tumor Xenograft Study [bio-protocol.org]

- 4. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. texaschildrens.org [texaschildrens.org]

- 6. STRIDE—a fluorescence method for direct, specific in situ detection of individual single- or double-strand DNA breaks in fixed cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 9. researchgate.net [researchgate.net]

- 10. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 11. In Vivo and Ex Vivo Patient-Derived Tumor Xenograft Models of Lymphoma for Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. oncotarget.com [oncotarget.com]

- 13. STRIDE-a fluorescence method for direct, specific in situ detection of individual single- or double-strand DNA breaks in fixed cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. oncotarget.com [oncotarget.com]

- 15. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Lantern Pharma Inc - Lantern Pharma Reports Complete Response in Heavily Pre-Treated Lymphoma Patient with this compound in Phase 1 Clinical Trial [ir.lanternpharma.com]

- 17. insights.inotiv.com [insights.inotiv.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. biorxiv.org [biorxiv.org]

- 21. researchgate.net [researchgate.net]

- 22. academic.oup.com [academic.oup.com]

LP-284: A Novel DNA Alkylating Agent with Targeted Activity Against DNA Damage Repair Deficient Cancers

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

LP-284 is a next-generation, computationally optimized acylfulvene, a class of DNA alkylating agents, that has demonstrated potent antitumor activity in preclinical and early clinical settings.[1][2] Developed by Lantern Pharma, this compound was designed to exploit synthetic lethal interactions in cancer cells with specific deficiencies in their DNA damage repair (DDR) pathways.[3] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical and clinical data, and detailed experimental methodologies.

Mechanism of Action: Exploiting Synthetic Lethality

This compound is a DNA damaging agent that induces double-stranded DNA breaks (DSBs).[4][5] Its primary mechanism of action is centered on the principle of synthetic lethality. It shows heightened potency in cancer cells that have deficiencies in homologous recombination (HR) and transcription-coupled nucleotide excision repair (TC-NER) pathways.[2][4][6]

Unlike its parent compound, LP-184, the bioactivation of this compound is independent of the enzyme Prostaglandin Reductase 1 (PTGR1), which has low expression in many hematologic cancers.[7][8] This independence allows this compound to be effective in a broader range of hematological malignancies.[7]

Upon administration, this compound induces DNA lesions. In healthy cells, these lesions can be effectively repaired by the TC-NER and HR pathways. However, in cancer cells with inherent defects in these pathways (e.g., mutations in ATM, ERCC1, ERCC2, ERCC6), the damage cannot be repaired, leading to the accumulation of DSBs.[2][7][9] This accumulation triggers a DNA damage response, marked by the phosphorylation of H2AX (γH2AX) and ATM, and ultimately leads to apoptosis.[2]

References

- 1. Lantern Pharma Inc - Lantern Pharma Reports Complete Response in Heavily Pre-Treated Lymphoma Patient with this compound in Phase 1 Clinical Trial [ir.lanternpharma.com]

- 2. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. biospace.com [biospace.com]

- 4. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ashpublications.org [ashpublications.org]

- 6. This compound targets non-Hodgkin's lymphoma and DNA damage repair deficiency - ecancer [ecancer.org]

- 7. targetedonc.com [targetedonc.com]

- 8. onclive.com [onclive.com]

- 9. researchgate.net [researchgate.net]

The Role of PTGR1 in Acylfulvene Prodrug Activation: A Tale of Two Stereoisomers

An in-depth analysis of the differential bioactivation mechanisms of LP-184 and LP-284, with a focus on the pivotal role of Prostaglandin Reductase 1 (PTGR1) in the therapeutic activity of LP-184.

This technical guide provides a comprehensive overview of the enzymatic activation of the acylfulvene class of anti-cancer agents, specifically focusing on the distinct roles of Prostaglandin Reductase 1 (PTGR1) in the bioactivation of the stereoisomers LP-184 and this compound. While both compounds are potent DNA alkylating agents, their dependency on PTGR1 for therapeutic efficacy is a key differentiator. This document will delve into the experimental data and methodologies that elucidate the PTGR1-dependent activation of LP-184 and the PTGR1-independent mechanism of this compound.

Introduction: A Clarification on PTGR1 Dependency

Recent research has highlighted a critical distinction in the activation pathways of two promising acylfulvene stereoisomers, LP-184 and this compound. It is now understood that the cytotoxic activity of LP-184 is critically dependent on its metabolic activation by the enzyme Prostaglandin Reductase 1 (PTGR1).[1][2] In contrast, This compound , the positive enantiomer of LP-184, exerts its potent antitumor effects through a mechanism that is independent of PTGR1 expression.[2][3][4][5] This distinction is of paramount importance for patient stratification and the clinical development of these compounds. This guide will first explore the well-established role of PTGR1 in the activation of LP-184, the parent compound of interest regarding PTGR1-mediated bioactivation, and then briefly discuss the PTGR1-independent mechanism of this compound.

The Central Role of PTGR1 in LP-184 Bioactivation

LP-184 is a next-generation acylfulvene prodrug that demonstrates synthetic lethality in solid tumors with deficiencies in their DNA damage repair (DDR) pathways.[6] Its activation from a prodrug to a highly reactive DNA alkylator is contingent upon the oxidoreductase activity of PTGR1.[1] PTGR1, an enzyme often overexpressed in various solid tumors, catalyzes the reduction of LP-184, leading to the formation of a reactive metabolite that induces irreparable DNA damage in cancer cells.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative data from various studies that underscore the relationship between PTGR1 expression and the cytotoxic efficacy of LP-184 and related acylfulvenes.

Table 1: Correlation of PTGR1 Expression and Acylfulvene Cytotoxicity

| Compound | Cell Line Panel | Correlation with PTGR1 Expression | Reference |

| LP-184 | NCI-60 | Strong positive correlation | [1] |

| This compound | NCI-60 | No correlation | [1] |

| Irofulven (HMAF) | NCI-60 | Positive correlation | [8] |

Table 2: Enzymatic Conversion of Hydroxymethylacylfulvene (HMAF) by Human and Rat PTGR1

| Enzyme Variant | Km (µM) | Relative Conversion Rate | Reference |

| Human PTGR1 | 4.9 | 20-fold higher than rat | [9] |

| Rat PTGR1 | ~196 | Baseline | [9] |

Table 3: Enhancement of HMAF Sensitivity by PTGR1 Induction

| Cell Line | Inducer | Fold Enhancement of Sensitivity | Reference |

| Colon and Liver Cancer Cells | NRF2 inducers (D3T, resveratrol, curcumin) | 2 to 10-fold | [8] |

| Human HEK293 Cells | Overexpression of hPTGR1 | 100-fold | [8] |

Experimental Protocols

Objective: To determine the correlation between PTGR1 mRNA expression levels and the in vitro cytotoxicity (IC50) of acylfulvene compounds.

Methodology:

-

Cell Lines: A panel of 60 human cancer cell lines (NCI-60) is utilized.

-

Gene Expression Analysis: RNA is extracted from each cell line, and PTGR1 mRNA expression levels are quantified using reverse transcription-polymerase chain reaction (RT-PCR) or microarray analysis.

-

Cytotoxicity Assay:

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

A serial dilution of the test compound (LP-184, this compound, or Irofulven) is added to the wells.

-

Cells are incubated for a specified period (e.g., 72 hours).

-

Cell viability is assessed using a standard method such as the sulforhodamine B (SRB) assay or MTS assay.

-

-

Data Analysis: The concentration of the drug that inhibits cell growth by 50% (IC50) is calculated for each cell line. The correlation between PTGR1 expression levels and IC50 values is then determined using statistical methods (e.g., Pearson correlation).[1]

Objective: To measure the kinetics of acylfulvene (e.g., HMAF) conversion by purified PTGR1.

Methodology:

-

Enzyme Purification: Human PTGR1 is cloned and expressed in a suitable system (e.g., E. coli), followed by purification using affinity chromatography.

-

Enzyme Reaction:

-

The reaction mixture contains a defined concentration of the purified PTGR1 enzyme, the acylfulvene substrate (HMAF), and the cofactor NADPH in a suitable buffer.

-

The reaction is initiated by the addition of the substrate.

-

The reaction is incubated at a controlled temperature (e.g., 37°C).

-

-

Product Analysis: The rate of product formation is monitored over time by measuring the decrease in NADPH absorbance at 340 nm using a spectrophotometer.

-

Kinetic Parameter Calculation: The Michaelis-Menten constant (Km) and the catalytic rate (kcat) are determined by fitting the initial reaction rates at varying substrate concentrations to the Michaelis-Menten equation.[9]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the PTGR1-mediated activation of LP-184 and a typical experimental workflow for assessing its efficacy.

Caption: PTGR1-mediated bioactivation of LP-184.

Caption: Workflow for determining PTGR1 dependency.

This compound: A PTGR1-Independent Acylfulvene

In contrast to LP-184, this compound was specifically designed to be active in cancers with low PTGR1 expression, such as many hematological malignancies.[2][3] Its mechanism of action still involves the induction of DNA damage, specifically double-strand breaks, but its activation does not require PTGR1.[10][11][12] this compound has shown particular efficacy in cells with deficient DNA damage response and repair pathways, such as those with mutations in ATM or deficiencies in transcription-coupled nucleotide excision repair (TC-NER).[5][10][12] This PTGR1-independent activity broadens the potential clinical applications of acylfulvenes to a wider range of cancer types.

The antitumor activity of this compound is potent, with demonstrated efficacy in the nanomolar range against various hematological cancer cell lines.[3][12][13] Furthermore, this compound has shown the ability to overcome resistance to other targeted therapies like bortezomib and ibrutinib.[10][11][13]

Conclusion

The differential requirement for PTGR1 in the bioactivation of LP-184 and this compound highlights the subtleties of drug metabolism and the potential for rational drug design to overcome limitations of earlier compounds. While PTGR1 is a critical determinant of LP-184's efficacy, making it a promising candidate for solid tumors with high PTGR1 expression, this compound's PTGR1-independent mechanism opens up new therapeutic avenues for hematological and other cancers with low PTGR1 levels. Understanding these distinct mechanisms is crucial for the continued development and clinical application of this important class of anti-cancer agents.

References

- 1. Conditional dependency of LP-184 on prostaglandin reductase 1 is synthetic lethal in pancreatic cancers with DNA damage repair deficiencies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound demonstrates potency against treatment-resistant MCL cell lines | BioWorld [bioworld.com]

- 3. frontlinegenomics.com [frontlinegenomics.com]

- 4. Deciphering the Potency of this compound: A Novel Chiral DNA Alkylating Agent in Hematologic Malignancies [synapse.patsnap.com]

- 5. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lantern Pharma reports 54% disease control in LP-184 Phase 1a | LTRN Stock News [stocktitan.net]

- 7. researchgate.net [researchgate.net]

- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 9. Up-Regulation of Human Prostaglandin Reductase 1 Improves the Efficacy of Hydroxymethylacylfulvene, an Antitumor Chemotherapeutic Agent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. This compound targets non-Hodgkin's lymphoma and DNA damage repair deficiency - ecancer [ecancer.org]

- 13. oncotarget.com [oncotarget.com]

LP-284: A Deep Dive into its Impact on Cancer Cell Cycle Progression

For Immediate Release

This technical guide provides an in-depth analysis of the novel acylfulvene derivative, LP-284, and its effects on the cell cycle progression of cancer cells. Tailored for researchers, scientists, and drug development professionals, this document synthesizes the current preclinical data, details experimental methodologies, and visualizes the underlying molecular mechanisms.

Abstract

This compound is a next-generation DNA damaging agent that has demonstrated potent antitumor activity in various hematological malignancies, particularly in B-cell lymphomas such as mantle cell lymphoma (MCL).[1][2][3] Its mechanism of action is centered on the induction of double-stranded DNA breaks, leading to the activation of DNA damage response (DDR) pathways and subsequent cell cycle arrest and apoptosis.[1][4] this compound exhibits enhanced potency in cancer cells with deficiencies in DNA repair pathways, such as homologous recombination (HR) and transcription-coupled nucleotide excision repair (TC-NER), highlighting its potential as a targeted therapy.[1][4]

Mechanism of Action and Impact on Cell Cycle

This compound, a synthetic small molecule, functions as a DNA-damaging agent.[1][4] Its primary mechanism involves the generation of double-stranded DNA breaks (DSBs), which are highly cytotoxic lesions.[1][4] The induction of DSBs triggers the cell's innate DNA Damage Response (DDR) signaling cascade.

While specific quantitative data detailing the percentage of cells in each phase of the cell cycle (G1, S, G2/M) following this compound treatment is not extensively available in the public domain, qualitative evidence from preclinical studies indicates a significant impact on cell cycle progression.[4] Studies have shown that treatment with this compound leads to an accumulation of cells in the late S and G2 phases of the cell cycle.[4] This observation is consistent with the activation of the G2/M checkpoint, a critical cellular surveillance mechanism that prevents cells with damaged DNA from entering mitosis. The arrest in the S and G2 phases allows the cell time to repair the this compound-induced DNA damage. If the damage is too extensive to be repaired, the cell is targeted for apoptosis.

The efficacy of this compound is particularly pronounced in cancer cells harboring mutations in key DDR genes, such as ATM (Ataxia-Telangiectasia Mutated).[5] This synthetic lethality approach underscores the targeted nature of this compound, as it selectively eliminates cancer cells with compromised DNA repair capabilities while sparing normal cells with functional DDR pathways.

Signaling Pathway of this compound Induced Cell Cycle Arrest

References

- 1. researchgate.net [researchgate.net]

- 2. oncotarget.com [oncotarget.com]

- 3. This compound demonstrates potency against treatment-resistant MCL cell lines | BioWorld [bioworld.com]

- 4. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 5. oncotarget.com [oncotarget.com]

Methodological & Application

Application Notes and Protocols for LP-284 in In Vitro Cell Culture

For Research Use Only. Not for use in diagnostic procedures.

Introduction

LP-284 is a next-generation small molecule acylfulvene analog that demonstrates potent antitumor activity, particularly in hematological malignancies such as non-Hodgkin's lymphoma (NHL) and mantle cell lymphoma (MCL).[1][2][3][4] Its mechanism of action involves the induction of DNA double-strand breaks (DSBs), leading to apoptosis in cancer cells.[2][3][4] this compound exhibits synthetic lethality in cancer cells with deficiencies in DNA damage repair (DDR) pathways, including those with mutations in ATM or the Transcription-Coupled Nucleotide Excision Repair (TC-NER) system.[1][2][3] Notably, its efficacy is independent of PTGR1 expression, distinguishing it from earlier acylfulvene derivatives.[1][5]

These application notes provide detailed protocols for the in vitro evaluation of this compound, including methods for assessing cytotoxicity, apoptosis, DNA damage, and effects on the cell cycle.

Data Presentation

Table 1: Cytotoxicity of this compound in Mantle Cell Lymphoma (MCL) Cell Lines

| Cell Line | Resistance Profile | This compound IC50 (nM) |

| MINO | Bortezomib-resistant | 88[1] |

| MAVER1 | Ibrutinib and Venetoclax-resistant | 193[1] |

Table 2: Effect of ATM Knockdown on this compound Sensitivity

| Cell Line | Genetic Background | Fold Decrease in IC50 with ATM Knockdown |

| SU-DHL-10 | Double-Hit Lymphoma | 1.4 |

| JeKo-1 | Mantle Cell Lymphoma | ~1.2 |

Experimental Protocols

Cell Culture and this compound Preparation

-

Cell Lines: A variety of human hematological cancer cell lines can be used, including but not limited to JeKo-1, MINO, MAVER-1 (MCL), SU-DHL-10 (Double-Hit Lymphoma), and HAP1 (Leukemia).[2][6] Chinese Hamster Ovary (CHO) cells and their isogenic mutants with specific DDR deficiencies are also suitable for mechanistic studies.[2]

-

Culture Conditions: Cells should be cultured in the medium recommended by the supplier (e.g., ATCC, DSMZ), supplemented with the appropriate percentage of fetal bovine serum (FBS) and antibiotics. Cultures are maintained at 37°C in a humidified atmosphere of 5% CO2.[2]

-

This compound Stock Solution: For in vitro experiments, dissolve this compound powder in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution (e.g., 10 mM).[2][7] Store the stock solution at -80°C.[2] Prepare fresh dilutions in the appropriate cell culture medium for each experiment, ensuring the final DMSO concentration does not exceed a non-toxic level (typically ≤ 0.1%).

Cytotoxicity Assay (Cell Viability)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of this compound.

-

Materials:

-

96-well, clear-bottom, black-sided tissue culture plates

-

CellTiter-Fluor™ Cell Viability Assay (Promega, G6082) or AlamarBlue™ reagent

-

Multi-well plate reader (fluorometer)

-

-

Procedure:

-

Seed 4,000 to 8,000 cells per well in 90 µL of culture medium in a 96-well plate.[2]

-

Incubate the plate for 24 hours to allow cells to adhere and stabilize.

-

Prepare a serial dilution of this compound in culture medium. Add 10 µL of the diluted compound or vehicle control (medium with DMSO) to the respective wells in triplicate.

-

Incubate the plate for 72 hours at 37°C and 5% CO2.[2]

-

For CellTiter-Fluor™ Assay:

-

Add 10 µL of GF-AFC substrate diluted in assay buffer to each well.

-

Mix by orbital shaking for 1 minute.

-

Incubate for 30 minutes at 37°C, protected from light.[2]

-

-

Measure fluorescence using a plate reader with appropriate filters (e.g., 380-400 nm excitation, 505 nm emission).

-

Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.

-

Apoptosis and DNA Damage Assessment by Imaging

This protocol utilizes immunofluorescence to simultaneously detect markers of apoptosis (cleaved caspase-3) and DNA damage (γH2AX), along with direct visualization of DSBs using the STRIDE assay.

-

Materials:

-

HAP1 leukemia cell line[7]

-

Primary antibodies: anti-cleaved caspase-3, anti-phospho-Histone H2A.X (Ser139) (γH2AX)

-

Fluorescently-labeled secondary antibodies

-

dSTRIDE (SensiTive Recognition of Individual DNA Ends) assay kit

-

DAPI nuclear stain

-

Fluorescence microscope or high-content imaging system

-

-

Procedure:

-

Seed HAP1 cells on appropriate imaging plates or slides.

-

Treat cells with vehicle (DMSO) or this compound (e.g., 850 nM) for various time points, such as 6, 24, and 72 hours.[3][7]

-

Fix, permeabilize, and block the cells according to standard immunofluorescence protocols.

-

Perform the dSTRIDE assay to label DSBs, following the manufacturer's protocol.[3][7]

-

Incubate with primary antibodies against cleaved caspase-3 and γH2AX overnight at 4°C.

-

Wash and incubate with corresponding fluorescently-labeled secondary antibodies.

-

Counterstain nuclei with DAPI.

-

Acquire images using a fluorescence microscope.

-

Quantify the fluorescence intensity of cleaved caspase-3 and γH2AX, and the number of DSB foci per nucleus.[3][7] An increase in all three markers over time is indicative of this compound's mechanism of action.

-

Cell Cycle Analysis by Flow Cytometry

This protocol determines the effect of this compound on cell cycle distribution.

-

Materials:

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

70% cold ethanol

-

Phosphate Buffered Saline (PBS)

-

Flow cytometer

-

-

Procedure:

-

Seed approximately 1 x 10^6 cells in culture dishes and treat with this compound at various concentrations for a specified time (e.g., 24 or 48 hours).

-

Harvest cells, including both adherent and floating populations.

-

Wash the cells with ice-cold PBS and centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in 0.5 mL of PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.

-

Incubate the fixed cells for at least 2 hours at -20°C.

-

Wash the cells twice with PBS to remove the ethanol.

-

Resuspend the cell pellet in 0.5 mL of PI/RNase A staining solution.

-

Incubate for 20-30 minutes at room temperature, protected from light.

-

Analyze the samples on a flow cytometer. A sub-G1 peak can indicate apoptosis, while accumulation in S or G2/M phases suggests cell cycle arrest.[6]

-

Visualizations

Caption: Workflow for evaluating this compound's in vitro efficacy and mechanism.

Caption: this compound's synthetic lethality mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 3. intodna.com [intodna.com]

- 4. researchgate.net [researchgate.net]

- 5. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. oncotarget.com [oncotarget.com]

Determining the Potency of LP-284: Application Notes and Protocols for IC50 Assessment in Lymphoma Cell Lines

For Immediate Release:

Plano, TX – In the rapidly evolving landscape of oncology, particularly in the treatment of hematological malignancies, the small molecule acylfulvene, LP-284, has emerged as a promising therapeutic agent. Developed by Lantern Pharma, this compound has demonstrated potent antitumor activity in various non-Hodgkin's lymphoma (NHL) models.[1][2][3] This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to determine the half-maximal inhibitory concentration (IC50) values of this compound in lymphoma cell lines, a critical step in preclinical drug evaluation.

This compound's mechanism of action involves the induction of double-strand DNA breaks (DSBs), making it particularly effective in cancer cells with deficiencies in their DNA damage response and repair (DDR) pathways.[1][2][4][5] Notably, its efficacy is independent of the enzyme PTGR1, which is required for the activation of its analogue, LP-184, broadening its therapeutic potential in hematologic cancers that often express low levels of PTGR1.[3][6][7]

Data Summary: IC50 Values of this compound in Non-Hodgkin's Lymphoma Cell Lines

The following table summarizes the reported IC50 values for this compound in a panel of human non-Hodgkin's lymphoma cell lines following a 72-hour incubation period. These values highlight the nanomolar potency of this compound across various subtypes, including Mantle Cell Lymphoma (MCL) and Diffuse Large B-cell Lymphoma (DLBCL).

| Cell Line | Lymphoma Subtype | IC50 (nM) | Notes |

| MINO | Mantle Cell Lymphoma | 88 | Resistant to Bortezomib[3][8] |

| MAVER1 | Mantle Cell Lymphoma | 193 | Resistant to Ibrutinib and Venetoclax[3][8] |

| JeKo-1 | Mantle Cell Lymphoma | 263 | --- |

| JVM2 | Mantle Cell Lymphoma | 343 | --- |

| Z138 | Mantle Cell Lymphoma | 370 | Resistant to Ibrutinib[7] |

| REC1 | Mantle Cell Lymphoma | 794 | Resistant to Bortezomib[7] |

| Average | Mantle Cell Lymphoma (6 lines) | 342 | [9] |

| Average | DHL/THL (7 lines) | 613 | [9] |

DHL: Double-Hit Lymphoma; THL: Triple-Hit Lymphoma

Experimental Protocols

This section outlines the key experimental protocols for determining the IC50 values of this compound in lymphoma cell lines.

Cell Culture and Maintenance

-

Cell Lines: Obtain lymphoma cell lines (e.g., MINO, MAVER1, JeKo-1 from authenticated cell banks).

-

Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10-20% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Incubation: Maintain cells in a humidified incubator at 37°C with 5% CO2.

-

Subculturing: Passage cells every 2-3 days to maintain exponential growth.

In Vitro Cytotoxicity Assay (CellTiter-Glo® or MTT Assay)

This protocol describes a typical 72-hour cell viability assay to determine the IC50 value of this compound.

-

Cell Seeding:

-

Harvest exponentially growing cells and perform a cell count using a hemocytometer or automated cell counter.

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

-

Incubate the plate for 24 hours to allow cells to attach and resume growth.

-

-

Drug Preparation and Treatment:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations (e.g., a range from 1 nM to 10 µM).

-

Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells.

-

-

Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

-

Cell Viability Measurement (using CellTiter-Glo® Luminescent Cell Viability Assay):

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Visualizing Experimental Workflow and Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the experimental workflow for IC50 determination and the proposed signaling pathway of this compound.

Caption: Workflow for Determining this compound IC50 Values.

References

- 1. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. targetedonc.com [targetedonc.com]

- 4. oncotarget.com [oncotarget.com]

- 5. This compound targets non-Hodgkin's lymphoma and DNA damage repair deficiency - ecancer [ecancer.org]

- 6. This compound demonstrates potency against treatment-resistant MCL cell lines | BioWorld [bioworld.com]

- 7. onclive.com [onclive.com]

- 8. onclive.com [onclive.com]

- 9. oncotarget.com [oncotarget.com]

Application Notes and Protocols for Dissolving LP-284 in DMSO

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution of LP-284 in dimethyl sulfoxide (DMSO) for laboratory use. The information is intended to ensure proper handling, storage, and preparation of this compound solutions for consistent and reliable experimental results.

Introduction

This compound is a novel small molecule acylfulvene derivative that functions as a potent DNA alkylating agent.[1][2] It has demonstrated significant antitumor activity, particularly in hematologic cancers with compromised DNA damage repair (DDR) pathways.[3][4] For in vitro studies, this compound is typically dissolved in DMSO.[3] Proper preparation of this compound stock solutions is critical for accurate experimental outcomes.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is provided in the table below.

| Property | Value | Reference |

| Chemical Name | (+)N-hydroxy-N-(methylacylfulvene)urea | [3] |

| CAS Number | 2412580-47-1 | [1][2] |

| Molecular Formula | C₁₆H₂₀N₂O₄ | [1][2] |

| Molecular Weight | 304.34 g/mol | [1][2] |

| Appearance | Solid powder | N/A |

Solubility Data

| Solvent | Solubility | Notes | Reference |

| DMSO | Soluble | Used for in vitro stock solutions. | [3] |

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for serial dilutions in cell-based assays.

Materials:

-

This compound powder

-

Anhydrous, sterile-filtered DMSO

-

Calibrated analytical balance

-

Sterile microcentrifuge tubes or amber glass vials

-

Vortex mixer

-

Sonicator (optional)

-

Water bath (optional)

-

Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Procedure:

-

Equilibration: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Weighing: Tare a sterile microcentrifuge tube or amber vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder.

-

Calculation: To prepare 1 mL of a 10 mM stock solution, weigh out 3.04 mg of this compound (Molecular Weight = 304.34 g/mol ).

-

-

Dissolution: Add the calculated volume of anhydrous DMSO to the tube containing the this compound powder.

-

Mixing: Tightly cap the vial and vortex the solution until the this compound is completely dissolved. Visual inspection should confirm a clear solution with no visible particulates.

-

Aiding Dissolution (if necessary): If the compound does not readily dissolve, the following steps can be taken:

-

Sonication: Place the vial in a sonicator bath for 5-10 minutes.

-

Gentle Warming: Briefly warm the solution in a water bath at a temperature not exceeding 37°C.

-

-

Sterilization (Optional): For sterile applications, the prepared stock solution can be sterilized by passing it through a 0.22 µm syringe filter that is compatible with DMSO.

-

Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile cryogenic vials to avoid repeated freeze-thaw cycles.

-

Labeling: Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

Preparation of Working Solutions for Cell-Based Assays

Procedure:

-

Thawing: Thaw a single aliquot of the this compound stock solution at room temperature.

-

Dilution: Serially dilute the stock solution to the desired final working concentration using the appropriate cell culture medium.

-

DMSO Concentration: Ensure that the final concentration of DMSO in the cell culture medium is below 0.5%, and preferably at or below 0.1%, to avoid solvent-induced cytotoxicity. A vehicle control (media with the same final DMSO concentration) should be included in all experiments.

Mechanism of Action and Signaling Pathway

This compound exerts its cytotoxic effects by inducing DNA double-strand breaks (DSBs).[3][4] This damage activates the DNA Damage Response (DDR) pathway. This compound is particularly effective in cancer cells with deficiencies in DDR pathways, such as Homologous Recombination (HR) and Transcription-Coupled Nucleotide Excision Repair (TC-NER), a concept known as synthetic lethality.[3][6] Cells with mutations in the ATM gene, a key regulator of the DDR, are hypersensitive to this compound.[6][7]

Upon this compound-induced DNA damage, the ATM kinase is activated and phosphorylates downstream targets, including the histone variant H2AX, leading to the formation of γH2AX foci at the sites of DNA damage.[3] This serves as a platform for the recruitment of other DNA repair proteins to resolve the damage.

Caption: this compound induced DNA damage signaling pathway.

Experimental Workflow

The following diagram illustrates a general workflow for utilizing this compound in a cell-based viability assay.

Caption: General workflow for an in vitro cell viability assay with this compound.

Handling and Storage

Proper handling and storage of this compound are essential to maintain its stability and ensure the safety of laboratory personnel.

Storage of Solid Compound:

-

Store this compound powder at -80°C for long-term stability.[3]

-

Keep the container tightly sealed to prevent moisture absorption.

Storage of DMSO Stock Solution:

-

Store aliquots of the DMSO stock solution at -80°C for long-term storage (up to 6 months).

-

For short-term storage, aliquots can be kept at -20°C for up to 1 month.

-

Avoid repeated freeze-thaw cycles.

Safety Precautions:

-

As a DNA alkylating agent, this compound should be handled as a potentially hazardous compound.

-

Always wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the solid compound and its solutions.

-

Handle the compound in a well-ventilated area, preferably in a chemical fume hood.

-

In case of contact with skin or eyes, flush immediately with copious amounts of water.

-

Consult the Material Safety Data Sheet (MSDS) for comprehensive safety information. Although a specific MSDS for this compound is not publicly available, general safety precautions for handling potent small molecules and DNA alkylating agents should be strictly followed.

Troubleshooting

| Problem | Possible Cause | Solution |

| Compound does not fully dissolve in DMSO. | Insufficient mixing or low ambient temperature. | Vortex for a longer duration. Use a sonicator bath for 5-10 minutes. Gently warm the solution in a 37°C water bath. |

| Precipitate forms upon dilution in aqueous media. | Low aqueous solubility of the compound. | Ensure the final DMSO concentration is as low as possible while maintaining solubility. Prepare dilutions immediately before use. Gently vortex or warm the diluted solution to aid re-dissolution. |

| Inconsistent experimental results. | Degradation of the compound. | Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store stock solutions at the recommended temperature. Prepare fresh working solutions for each experiment. |

References

- 1. abmole.com [abmole.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a small molecule acylfulvene, exerts potent antitumor activity in preclinical non-Hodgkin's lymphoma models and in cells deficient in DNA damage repair - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]